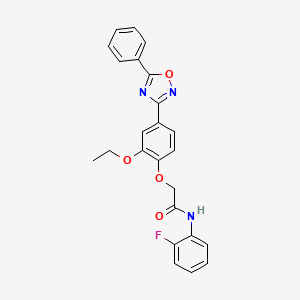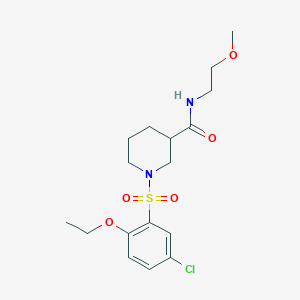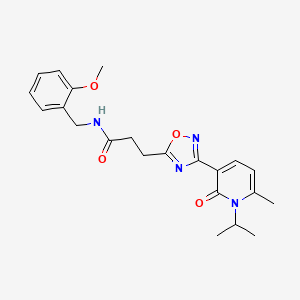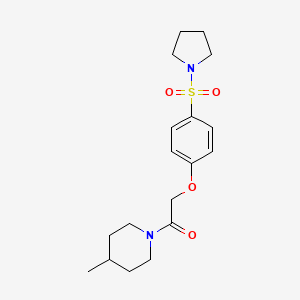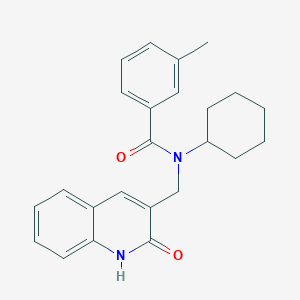
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as CQMA, is a chemical compound with potential applications in scientific research. It is a member of the class of quinoline derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is not fully understood, but it is believed to involve its interaction with zinc ions. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to bind to zinc ions with high affinity, which may underlie its ability to act as a fluorescent probe for these ions. Additionally, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt the balance of intracellular zinc ions.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to bind to zinc ions, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has also been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt the balance of intracellular zinc ions. Additionally, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to exhibit antioxidant activity, which may underlie its potential as a photosensitizer for photodynamic therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide in lab experiments is its fluorescent properties, which make it a useful probe for the detection of zinc ions. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for anti-cancer research. However, one limitation of using N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. One area of interest is its potential as an anti-cancer agent, and further studies could investigate its efficacy in different types of cancer cells. Additionally, the mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is not fully understood, and further research could shed light on its interactions with zinc ions and other cellular components. Finally, there is potential for the development of new fluorescent probes based on the structure of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, which could have applications in a range of fields.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves a multi-step process that begins with the preparation of 2-hydroxyquinoline-3-carboxaldehyde. This compound is then reacted with cyclohexylamine to form the corresponding Schiff base, which is subsequently reduced with sodium borohydride to yield the amine derivative. The final step involves the reaction of the amine with 3-methylbenzoyl chloride to form N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to exhibit a range of potential applications in scientific research. One of its primary uses is as a fluorescent probe for the detection of zinc ions. It has also been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been studied for its potential as a photosensitizer for photodynamic therapy, as well as its ability to inhibit the activity of certain enzymes.
Propiedades
IUPAC Name |
N-cyclohexyl-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-8-7-10-19(14-17)24(28)26(21-11-3-2-4-12-21)16-20-15-18-9-5-6-13-22(18)25-23(20)27/h5-10,13-15,21H,2-4,11-12,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMLZGVUMIIZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


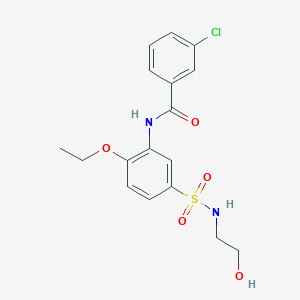
![2-[Methylsulfonyl(2-phenylethyl)amino]acetamide](/img/structure/B7719191.png)
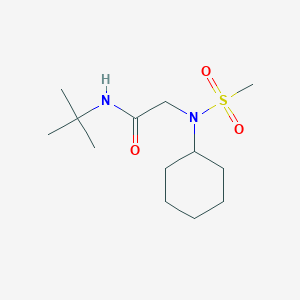
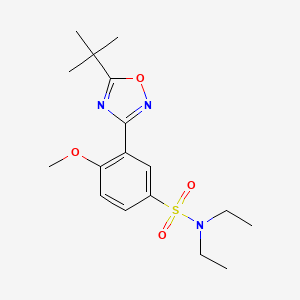
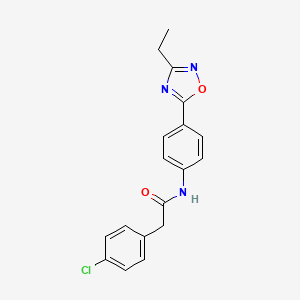
![(E)-2,7-dimethyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7719228.png)

